molecular formula C20H19F3N2O3 B5126703 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B5126703
M. Wt: 392.4 g/mol
InChI Key: JKXIEKSSNSAODW-UHFFFAOYSA-N
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Description

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound known for its potential therapeutic applications. It features a benzodioxin ring fused with a piperazine moiety, which is further substituted with a trifluoromethylphenyl group. This unique structure imparts significant biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.

    Amination: The benzodioxane is then aminated using ammonia or an amine to introduce the amine group at the 6-position.

    Piperazine Substitution: The aminated benzodioxane is reacted with 1-(3-trifluoromethylphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the piperazine moiety, potentially converting it to a secondary amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced piperazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has been explored for its potential in various fields:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors involved in neurological pathways, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog lacking the piperazine and trifluoromethylphenyl groups.

    N-Substituted Benzodioxanes: Compounds with various substituents on the nitrogen atom of the benzodioxane ring.

    Trifluoromethylphenyl Piperazines: Compounds featuring the trifluoromethylphenyl group attached to a piperazine ring.

Uniqueness

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)15-2-1-3-16(13-15)24-6-8-25(9-7-24)19(26)14-4-5-17-18(12-14)28-11-10-27-17/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXIEKSSNSAODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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